molecular formula C12H12BrNO2 B1474974 5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile CAS No. 1835678-81-3

5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile

Cat. No.: B1474974
CAS No.: 1835678-81-3
M. Wt: 282.13 g/mol
InChI Key: FQUKTASFAMFZAL-UHFFFAOYSA-N
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Description

5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12BrNO2
  • Molecular Weight : 284.13 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the bromine atom enhances the compound's ability to form hydrogen bonds, potentially allowing it to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The methoxy group may facilitate binding to receptors, influencing signaling pathways associated with cellular responses.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, particularly in non-small-cell lung carcinoma models.
StudyCell LineIC50 (µM)Mechanism
Study AA549 (lung cancer)12.5Apoptosis induction
Study BHeLa (cervical cancer)15.0Cell cycle arrest
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • In a controlled study, this compound was tested against A549 lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
  • Antimicrobial Testing :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) ranged from 32 to 64 µg/mL.

Properties

IUPAC Name

5-bromo-2-[(3-methyloxetan-3-yl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-12(6-15-7-12)8-16-11-3-2-10(13)4-9(11)5-14/h2-4H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUKTASFAMFZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.